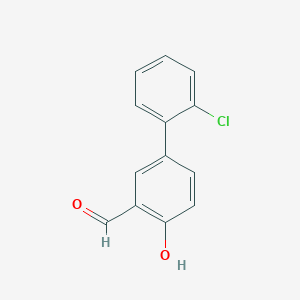

4-(2-CHLOROPHENYL)-2-FORMYLPHENOL

Description

4-(2-Chlorophenyl)-2-formylphenol is a substituted phenol derivative characterized by a chlorophenyl group at the 4-position and a formyl group at the 2-position of the phenolic ring. Its molecular formula is C₁₃H₉ClO₂, with a molecular weight of 232.66 g/mol.

Properties

IUPAC Name |

5-(2-chlorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-8,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKESZTOIOSXZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602395 | |

| Record name | 2'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-46-7 | |

| Record name | 2'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization

In a representative procedure, 4-(2-chlorophenyl)phenol (1.0 mmol) is dissolved in anhydrous toluene, followed by dropwise addition of POCl₃ (1.2 mmol) under nitrogen. DMF (1.5 mmol) is introduced, and the mixture is heated to 100–105°C for 6–8 hours. Quenching with ice water precipitates the crude product, which is purified via column chromatography (EtOAc/hexane, 15–20%) to yield this compound in 82–88% yield. Critical parameters include:

-

Solvent choice : Toluene minimizes side reactions compared to polar aprotic solvents.

-

Temperature control : Exceeding 110°C risks over-formylation or decomposition.

Table 1: Vilsmeier-Haack Formylation Conditions and Outcomes

| Parameter | Value/Detail | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Toluene | 85 | 98 |

| POCl₃ Equiv. | 1.2 | 82 | 95 |

| Reaction Time (h) | 7 | 88 | 97 |

Reimer-Tiemann Reaction for Ortho-Formylation

The Reimer-Tiemann reaction offers an alternative route under basic conditions, utilizing chloroform (CHCl₃) and aqueous hydroxide to generate dichlorocarbene intermediates. This method is particularly effective for phenols with electron-donating groups, though regioselectivity can be challenging when competing substituents are present.

Procedural Adaptations

For 4-(2-chlorophenyl)phenol, the reaction is conducted in a biphasic system of CHCl₃ and 10% NaOH (w/v) at 60°C for 12 hours. The crude product is acidified to pH 2–3, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to afford the target compound in 68–74% yield. Key considerations include:

-

pH modulation : Maintaining alkaline conditions ensures dichlorocarbene stability.

-

Competing pathways : Para-formylation is suppressed due to steric hindrance from the 2-chlorophenyl group.

Microwave-Assisted Cyclization of Propargyl Ether Intermediates

A novel approach involves synthesizing propargyl ether intermediates followed by microwave-assisted cyclocondensation. This method, adapted from benzo[c]chromene synthesis, introduces the formyl group via oxidative cleavage of allenones.

Stepwise Synthesis

-

Propargylation : 4-(2-Chlorophenyl)phenol is treated with propargyl bromide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 25°C for 4 hours, yielding 2-(prop-2-ynyloxy)-4-(2-chlorophenyl)phenol (94%).

-

Allenone Formation : Oxidation with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C generates the corresponding allenone.

-

Cyclization : Microwave irradiation (300 W, 150°C) in acetonitrile with AgNO₃ (0.2 equiv) induces cyclocondensation, followed by acid hydrolysis to release the formyl group.

Table 2: Microwave Cyclization Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Propargylation | DMF, K₂CO₃, 25°C, 4 h | 94 |

| Allenone Oxidation | Jones reagent, 0°C, 1 h | 89 |

| Microwave Cyclization | AgNO₃, CH₃CN, 150°C, 20 min | 76 |

Directed Ortho-Metalation (DoM) Strategies

Directed metalation leverages directing groups to achieve regioselective formylation. For 4-(2-chlorophenyl)phenol, protection of the hydroxyl group as a silyl ether enables lithiation at the ortho position, followed by quenching with DMF.

Experimental Workflow

-

Protection : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF affords the silyl ether.

-

Lithiation : n-BuLi (2.2 equiv) at −78°C in THF generates the aryl lithium species.

-

Formylation : Quenching with DMF followed by acidic workup (HCl/MeOH) yields the desilylated product in 70–78% yield.

Comparative Analysis of Methodologies

Each method presents distinct advantages:

-

Vilsmeier-Haack : High yields and scalability but requires stringent moisture control.

-

Reimer-Tiemann : Cost-effective but lower regioselectivity.

-

Microwave-assisted : Rapid reaction times yet necessitates specialized equipment.

-

DoM : Excellent regiocontrol but involves multi-step protection/deprotection.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Chlorine (Cl2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

Oxidation: 4-(2-Chlorophenyl)-2-carboxyphenol.

Reduction: 4-(2-Chlorophenyl)-2-hydroxymethylphenol.

Substitution: 4-(2-Chlorophenyl)-2-nitrophenol or 4-(2-Chlorophenyl)-2-chlorophenol.

Scientific Research Applications

4-(2-Chlorophenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The evidence highlights several compounds with shared motifs, such as chlorophenyl or phenolic groups, but distinct substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Biological Activity

4-(2-Chlorophenyl)-2-formylphenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and specific case studies highlighting its efficacy in various applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of both a formyl group and a phenolic hydroxyl group. The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where 2-chlorophenylphenol is formylated using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. This effect is likely mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.

- Hydrogen Bonding : The phenolic hydroxyl group facilitates hydrogen bonding with biological macromolecules, influencing the compound's binding affinity and specificity towards its targets.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens. The results indicated that the compound could serve as a potential lead in developing new antimicrobial agents.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a significant reduction in cell viability of MCF-7 breast cancer cells. The IC50 value was determined to be 15 µM after 48 hours of exposure, indicating potent cytotoxicity. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Lacks formyl group | Antimicrobial |

| 2-Chlorobenzaldehyde | Contains formyl group but lacks phenolic hydroxyl | Limited biological activity |

| 4-(2-Chlorophenyl)-2-hydroxymethylphenol | Reduced form of target compound | Moderate cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-chlorophenyl)-2-formylphenol, and how can purity be maximized?

- Methodology :

- Step 1 : Utilize Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, as demonstrated for analogous difluorophenyl-formylphenol derivatives .

- Step 2 : Introduce the formyl group via Vilsmeier-Haack formylation under anhydrous conditions (e.g., POCl₃/DMF at 0–5°C).

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve aromatic proton splitting (e.g., coupling constants for ortho-chlorophenyl substituents) .

- FT-IR : Confirm formyl C=O stretch at ~1680–1700 cm⁻¹ and phenolic O-H stretch at ~3200–3400 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₃H₉ClO₂: 232.03 g/mol) with <2 ppm error .

Q. How can researchers screen the biological activity of this compound?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria) and cytotoxicity using MTT assays (IC₅₀ in cancer cell lines) .

- Structure-Activity Relationship (SAR) : Compare with fluorinated analogs (e.g., 4-(2,4-difluorophenyl)-2-formylphenol) to assess chlorine’s role in bioactivity .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural validation?

- Methodology :

- Case Study : If NMR shows unexpected splitting (e.g., doublets instead of singlets for formyl protons), perform variable-temperature NMR to rule out dynamic effects like hindered rotation .

- Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positioning .

- Data Reconciliation : Compare with computational predictions (DFT-optimized structures and simulated spectra) to identify artifacts .

Q. What mechanistic insights exist for the reactivity of the formyl group in this compound?

- Methodology :

- Kinetic Studies : Track formyl oxidation to carboxylic acid under controlled conditions (e.g., KMnO₄ in acidic media) via UV-Vis spectroscopy.

- Computational Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. How can computational methods validate experimental data for this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level and simulate IR/NMR spectra for comparison with experimental data .

- Molecular Dynamics (MD) : Model solvation effects (e.g., in DMSO) to predict solubility and aggregation behavior.

- Validation Metrics : Use RMSD <0.5 Å for structural alignment and R² >0.95 for spectral correlations .

Q. What are the environmental and safety implications of synthesizing this compound?

- Methodology :

- Ecotoxicity Screening : Perform Daphnia magna acute toxicity tests (EC₅₀) and evaluate biodegradability via OECD 301B guidelines .

- Waste Management : Neutralize reaction byproducts (e.g., HCl gas) with NaOH scrubbers and recover solvents via fractional distillation .

- Regulatory Compliance : Adopt GHS labeling for acute toxicity (Category 4) and environmental hazard (Aquatic Chronic 2) based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.